Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate
Overview
Description
Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate is a heterocyclic compound with a molecular formula of C9H7NO3S. It is a yellow-colored powder with a melting point of approximately 153-155°C. This compound is slightly soluble in water but more easily dissolves in organic solvents such as ethanol and chloroform. It is used primarily in research settings due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that thiazole derivatives, to which this compound belongs, have diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound is slightly soluble in water but more easily dissolves in organic solvents such as ethanol and chloroform. This suggests that its bioavailability may be influenced by the solvent used for administration.
Result of Action
Thiazole derivatives are known to exert a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Preparation Methods
The synthesis of Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate involves the reaction of methyl 2-amino-3-hydroxybenzoate with potassium O-ethylxanthate in pyridine. The mixture is heated to reflux for 2 hours, then cooled to room temperature and poured into a mixture of ice-water and concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the desired compound .
Chemical Reactions Analysis
Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Comparison with Similar Compounds
Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate is unique due to its thioxo group and benzoxazole ring structure. Similar compounds include:
Benzoxazole: Lacks the thioxo group but shares the benzoxazole ring structure.
Thiazole: Contains a sulfur atom in the ring but lacks the benzoxazole structure.
Benzothiazole: Combines features of both benzoxazole and thiazole, with a sulfur atom in the ring and a benzene ring fused to the thiazole.
Properties
IUPAC Name |
methyl 2-sulfanylidene-3H-1,3-benzoxazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-12-8(11)5-3-2-4-6-7(5)10-9(14)13-6/h2-4H,1H3,(H,10,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOPGMJDMFFCGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OC(=S)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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